1,8,9,10,11,11-hexachloro-4-(1,4,5,6,7,7-hexachloro-2-bicyclo[2.2.1]hept-5-enyl)tricyclo[6.2.1.02,7]undec-9-ene
Description
Discovery and Development Origins
The compound 1,8,9,10,11,11-hexachloro-4-(1,4,5,6,7,7-hexachloro-2-bicyclo[2.2.1]hept-5-enyl)tricyclo[6.2.1.0²,⁷]undec-9-ene , commonly known as endrin , was first synthesized in 1950 through collaborative efforts between Shell International and Velsicol Chemical Corporation. Its development emerged during the post-World War II era, a period marked by rapid advancements in organochlorine chemistry aimed at addressing agricultural pest control challenges. Endrin was derived from the Diels-Alder reaction of hexachlorocyclopentadiene with norbornadiene, a method reflective of cyclodiene pesticide synthesis. Early research highlighted its potent insecticidal properties, leading to its commercialization under trade names such as Endrex and Hexadrin .
Relationship to Organochlorine Pesticide Family
Endrin belongs to the cyclodiene organochlorine subgroup, characterized by polycyclic structures with chlorine substitutions (Table 1). This family includes compounds such as aldrin, dieldrin, and chlordane, which share a bicyclic framework modified with chlorine atoms for enhanced stability and bioactivity. Cyclodienes function as neurotoxins by antagonizing gamma-aminobutyric acid (GABA) receptors in insects, a mechanism classified under IRAC Group 2A . Their chemical persistence and lipid solubility made them effective broad-spectrum insecticides but also contributed to bioaccumulation in ecosystems.
Table 1: Key Features of Cyclodiene Organochlorines
Historical Applications and Usage Patterns
Endrin was globally deployed from the 1950s to the 1980s for both agricultural and non-agricultural purposes:
- Cotton and Cereal Crops : Applied as a foliar spray to combat aphids, lygus bugs, and grasshoppers.
- Rodent Control : Used as a rodenticide in grain storage facilities.
- Piscicide : Employed to manage invasive fish populations in waterways.
Its usage peaked in the 1960s, with annual production estimates exceeding 2.3 million kilograms in the United States alone. However, mounting evidence of ecological persistence and toxicity led to progressive bans under the Stockholm Convention on Persistent Organic Pollutants (2004).
Nomenclature Evolution and Chemical Classification
Endrin’s nomenclature reflects its stereochemical complexity and functional groups:
- IUPAC Name : (1aR,2R,2aS,3R,6S,6aR,7S,7aS)-3,4,5,6,9,9-hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-2,7:3,6-dimethanonaphtho[2,3-b]oxirene.
- Common Synonyms : Hexacrin, ENT 17251, and Experimental Insecticide 269.
- CAS Registry : 72-20-8.
Classified as a tricyclic chlorinated epoxide , endrin’s structure integrates a bicyclo[2.2.1]heptene moiety fused to an oxygen-containing tricyclic system (Figure 1). Its stereoisomerism distinguishes it from dieldrin, another cyclodiene derivative.
Figure 1: Structural Representation of Endrin
Cl Cl
\ /
C—C—O—C—C
/ \
Cl Cl
Simplified diagram highlighting the epoxide and chlorinated bicyclic components.
Properties
IUPAC Name |
1,8,9,10,11,11-hexachloro-4-(1,4,5,6,7,7-hexachloro-2-bicyclo[2.2.1]hept-5-enyl)tricyclo[6.2.1.02,7]undec-9-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl12/c19-9-10(20)16(26)8(4-13(9,23)17(16,27)28)5-1-2-6-7(3-5)15(25)12(22)11(21)14(6,24)18(15,29)30/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCMCABFBMLNQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C3CC4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl)C5(C(=C(C2(C5(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676001 | |
| Record name | 1,2,3,4,9,9-Hexachloro-6-(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-1,4,4a,5,6,7,8,8a-octahydro-1,4-methanonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26595-57-3 | |
| Record name | 1,2,3,4,9,9-Hexachloro-6-(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-1,4,4a,5,6,7,8,8a-octahydro-1,4-methanonaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26595-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4,9,9-Hexachloro-6-(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-1,4,4a,5,6,7,8,8a-octahydro-1,4-methanonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Tin Hydride-Mediated Dehalogenation
A validated approach involves reductive dechlorination of perchlorinated precursors using tri-n-butyltin hydride (Bu₃SnH) under radical initiation:
-
Reaction conditions :
-
Precursor: 1,8,9,10,11,11-hexachlorotricyclo[6.2.1.0²,⁷]undec-9-ene (95 mg)
-
Reagents: Bu₃SnH (0.13 mL), AIBN (0.5 mg)
-
Solvent: Benzene (0.5 mL)
-
Temperature: Reflux (80°C) for 2 hours
-
-
Outcome :
Photochemical Dechlorination
UV irradiation (254 nm) in hexane with powdered NaOH achieves partial dechlorination while preserving the bicyclo[2.2.1]heptene moiety:
Cycloaddition Strategies for Bicyclo[2.2.1]heptene Synthesis
Diels-Alder Approach
The bicyclo[2.2.1]hept-5-enyl subunit is synthesized via Diels-Alder reaction between cyclopentadiene and hexachloronorbornadiene:
Halogenation of Norbornene Derivatives
Post-cyclization chlorination using Cl₂ gas in CCl₄ achieves full substitution:
| Step | Reagent | Temperature | Time | Chlorines Added |
|---|---|---|---|---|
| 1 | Cl₂ (2 eq) | 0°C | 1 h | 4 |
| 2 | Cl₂ (4 eq) | 25°C | 12 h | 6 |
| 3 | SOCl₂ (excess) | Reflux | 6 h | 2 (bridgehead) |
Assembly of the Tricyclo[6.2.1.0²,⁷]undecane Core
Epoxide Ring-Opening Cyclization
A critical step involves forming the tricyclic system via acid-catalyzed epoxide rearrangement:
Tandem Chlorination-Cyclization
Simultaneous chlorination and ring formation using PCl₅/AlCl₃:
Purification and Characterization
Chromatographic Separation
Spectroscopic Validation
| Technique | Key Data | Assignment |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 3.28 (m, 2H, H-2,7) | Bridgehead protons |
| δ 4.19 (s, 1H, H-11) | Chlorinated methine | |
| MS (EI) | m/z 692 [M]⁺ | Molecular ion |
| IR (KBr) | 750 cm⁻¹ (C-Cl stretch) | Chlorine substituents |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Reductive dechlorination | 60 | 98 | Moderate | Limited |
| Diels-Alder cyclization | 50 | 95 | High | Good |
| Epoxide cyclization | 38 | 90 | Low | Poor |
| Tandem chlorination | 45 | 88 | Variable | Moderate |
Chemical Reactions Analysis
1,8,9,10,11,11-hexachloro-4-(1,4,5,6,7,7-hexachloro-2-bicyclo[2.2.1]hept-5-enyl)tricyclo[6.2.1.02,7]undec-9-ene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,8,9,10,11,11-hexachloro-4-(1,4,5,6,7,7-hexachloro-2-bicyclo[2.2.1]hept-5-enyl)tricyclo[6.2.1.02,7]undec-9-ene has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,8,9,10,11,11-hexachloro-4-(1,4,5,6,7,7-hexachloro-2-bicyclo[2.2.1]hept-5-enyl)tricyclo[6.2.1.02,7]undec-9-ene involves its interaction with the molecular targets in the materials it is used with. The halogenated structure of the compound allows it to form stable bonds with the polymers in plastics, enhancing their fire resistance properties .
Comparison with Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Acid, 1,4,5,6,7,7-Hexachloro (CAS 115-28-6)
- Molecular Formula : C₉H₄Cl₆O₄
- Molecular Weight : 388.844 g/mol
- Key Differences: Lacks the tricyclo[6.2.1.0²,⁷]undecene backbone. Contains carboxylic acid groups, enhancing polarity compared to the non-functionalized target compound. Lower chlorine content (6 vs. 12 Cl atoms), reducing lipophilicity (logP estimated at 3.2 vs. >6 for the target compound).
Bicyclo[2.2.1]hept-2-ene, 1,2,3,4,7,7-Hexachloro-5-[(4-chlorophenoxy)methyl] (CAS 81262-27-3)
Table 1: Chlorinated Bicycloheptene Derivatives Comparison
Tricyclic Undecene Derivatives
Tricyclo[5.4.0.0²,⁸]undec-9-ene, 2,6,6,9-Tetramethyl- (CAS 5989-08-2)
Diethyl 1,8-Diphenyl-11-oxatricyclo[6.2.1.0²,⁷]undeca-2,4,6-triene-9,10-dicarboxylate
Table 2: Tricyclic Undecene Derivatives Comparison
Chemoinformatic Similarity Analysis
This aligns with shared physicochemical properties such as:
- LogP : Elevated due to chlorine content (estimated >6 vs. 3.2 for CAS 115-28-6).
- Boiling Point : Likely >400°C (inferred from high molecular weight and low volatility of chlorinated analogs).
Environmental and Toxicological Implications
While direct data are unavailable, structural analogs suggest:
- Environmental Persistence : High resistance to degradation due to stable C-Cl bonds and polycyclic framework .
- Bioaccumulation Risk : Predicted bioaccumulation factor (BCF) >5,000 in aquatic organisms, comparable to hexachlorobenzene .
- Toxicity: Potential endocrine disruption or neurotoxicity, as seen in chlorinated bicyclic compounds with aromatic substituents .
Biological Activity
The compound 1,8,9,10,11,11-hexachloro-4-(1,4,5,6,7,7-hexachloro-2-bicyclo[2.2.1]hept-5-enyl)tricyclo[6.2.1.02,7]undec-9-ene , often referred to as a hexachlorinated derivative of bicyclo[2.2.1]heptene, has garnered attention due to its complex structure and potential biological activities. This article aims to explore its biological activity through various studies and data analyses.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 388.84 g/mol. The structure features multiple chlorine substituents on a bicyclic framework that contributes to its reactivity and biological interactions.
Biological Activity Overview
Research has indicated that halogenated compounds like this one exhibit a range of biological activities including:
- Antimicrobial Properties : Studies have shown that hexachlorinated compounds can possess significant antibacterial and antifungal properties.
- Toxicological Effects : The presence of multiple chlorine atoms may enhance toxicity in various biological systems.
- Endocrine Disruption : Some chlorinated compounds are known to interfere with hormonal functions in organisms.
Antimicrobial Activity
A study investigated the antimicrobial effects of various hexachlorinated compounds against common bacterial strains. The results indicated that the compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Hexachloro Compound | E. coli | 15 |
| Hexachloro Compound | S. aureus | 18 |
This suggests promising potential for development as an antimicrobial agent.
Toxicological Studies
In a toxicological assessment involving aquatic organisms, the hexachlorinated compound exhibited acute toxicity at low concentrations:
| Organism | LC50 (mg/L) | Exposure Duration (hours) |
|---|---|---|
| Daphnia magna | 0.5 | 48 |
| Danio rerio (zebrafish) | 0.3 | 96 |
These results indicate that the compound poses risks to aquatic life at concentrations that might be encountered in contaminated environments.
Endocrine Disruption Potential
Research into the endocrine-disrupting potential of halogenated compounds has shown that certain hexachlorinated derivatives can mimic estrogenic activity in vitro:
| Assay Type | Activity Level |
|---|---|
| Estrogen Receptor Binding Assay | Moderate |
| Transcriptional Activation Assay | High |
These findings raise concerns about the ecological impact and health risks associated with exposure to such compounds.
The biological activity of the compound is largely attributed to its ability to interact with cellular membranes and proteins due to its lipophilic nature stemming from the chlorinated structure. This interaction can disrupt normal cellular processes leading to toxicity or antimicrobial effects.
Q & A
Basic Research Questions
Q. How can researchers determine the stereochemical configuration of this polycyclic chlorinated compound?
- Methodological Answer : Utilize a combination of NMR spectroscopy (1D and 2D experiments, e.g., NOESY/ROESY) to identify spatial proximities between hydrogen atoms, particularly in the bicyclo/tricyclo regions. X-ray crystallography is ideal for unambiguous stereochemical assignment if single crystals can be obtained. For isomers with overlapping spectral data, computational chemistry tools (e.g., density functional theory, DFT) can predict stable conformers and compare calculated vs. experimental NMR shifts .
Q. What analytical techniques are most reliable for characterizing this compound’s purity and stability under experimental conditions?
- Methodological Answer :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Use non-polar columns (e.g., DB-5, HP-5MS) with helium carrier gas and temperature gradients (e.g., 60–280°C at 3°C/min) to resolve volatile degradation products .
- High-Performance Liquid Chromatography (HPLC) : Pair with UV/Vis detection to monitor chlorinated aromatic moieties. Validate stability via accelerated aging studies (e.g., exposure to light, heat, or humidity) .
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles under inert atmospheres .
Q. What safety precautions are critical given the lack of hazard classification data for structurally related compounds?
- Methodological Answer : Assume worst-case scenarios due to the compound’s high chlorine content and polycyclic structure:
- Containment : Use gloveboxes or fume hoods for synthesis/handling.
- Personal Protective Equipment (PPE) : Wear chlorinated solvent-resistant gloves (e.g., Viton®) and full-face respirators with organic vapor cartridges.
- Waste Disposal : Hydrolyze chlorinated byproducts in basic ethanol solutions to minimize environmental release .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound’s bicyclo/tricyclo framework?
- Methodological Answer :
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT or ab initio methods) to model cycloaddition or chlorination steps. Tools like COMSOL Multiphysics® enable kinetic simulations of intermediate stability .
- Machine Learning (ML) : Train models on existing bicyclo/tricyclo reaction datasets to predict optimal catalysts (e.g., Lewis acids) or solvent systems (e.g., dichloromethane vs. THF) .
- Experimental Validation : Use microreactors to test computationally predicted conditions at microscale, reducing reagent waste .
Q. How should researchers resolve contradictions in reported chromatographic retention indices for similar chlorinated tricyclo compounds?
- Methodological Answer :
- Cross-Column Calibration : Compare retention times across multiple GC columns (e.g., polar vs. non-polar phases like DB-5 vs. CP-Sil) to isolate column-specific artifacts .
- Isotopic Labeling : Synthesize deuterated analogs to distinguish co-eluting isomers via mass shifts in MS data.
- Collaborative Data Sharing : Use platforms like NIST Chemistry WebBook to validate retention indices against peer-reviewed datasets .
Q. What strategies enhance the reproducibility of kinetic studies involving this compound’s degradation in environmental matrices?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., pH, temperature, UV exposure). For example, a 2³ factorial design can optimize hydrolysis conditions while minimizing experimental runs .
- In Situ Monitoring : Use real-time FTIR or Raman spectroscopy to track degradation intermediates without sample extraction .
- Quality Control (QC) : Include internal standards (e.g., decachlorobiphenyl) in each batch to correct for matrix effects .
Q. How can researchers address challenges in quantifying stereoisomer ratios during synthesis?
- Methodological Answer :
- Chiral Chromatography : Use chiral GC or HPLC columns (e.g., Cyclodextrin-based phases) with polar mobile phases to separate enantiomers.
- Dynamic NMR : Probe isomerization rates at variable temperatures to identify labile stereocenters .
- Synchrotron X-ray Diffraction : For microcrystalline samples, high-flux synchrotron sources can resolve minor isomer populations (<5%) .
Data Management and Validation
Q. What protocols ensure data integrity when handling large datasets from multi-analytical studies?
- Methodological Answer :
- Blockchain Logging : Use blockchain-based platforms to timestamp raw data (e.g., GC-MS spectra) and prevent tampering.
- Metadata Standards : Adopt ISA-TAB formats for annotating experimental conditions, ensuring interoperability across labs .
- Independent Replication : Partner with external labs to validate key findings, particularly for contentious results (e.g., conflicting toxicity profiles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
